

An In-depth Technical Guide to Triethylphosphine Oxide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylphosphine oxide*

Cat. No.: *B1581582*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Triethylphosphine oxide (TEPO) is a versatile organophosphorus compound with significant applications in coordination chemistry, catalysis, and materials science. Its strong Lewis basicity and unique structural features make it a compound of interest for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **triethylphosphine oxide**, supported by experimental data and methodologies.

Chemical Properties

Triethylphosphine oxide is a white, hygroscopic crystalline solid at room temperature.^[1] It is characterized by a strong phosphoryl (P=O) bond, which is highly polar and dictates much of its chemical behavior.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **triethylphosphine oxide** is presented in Table 1.

Table 1: Physical and Chemical Properties of **Triethylphosphine Oxide**

Property	Value	Reference(s)
Molecular Formula	$C_6H_{15}OP$	[2]
Molecular Weight	134.16 g/mol	[2] [3]
CAS Number	597-50-2	[2] [3]
Appearance	White crystalline solid/needles	[1]
Melting Point	48-52 °C	[1]
Boiling Point	84-85 °C at 3 mmHg	[4]
Solubility	Soluble in water and many organic solvents such as ethers, alcohols, and ketones.	[5]
Proton Affinity	936.6 kJ/mol	[6] [7]
Gas Basicity	906.8 kJ/mol	[6] [7]

Spectroscopic Data

The structural and electronic properties of **triethylphosphine oxide** have been extensively studied using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of **triethylphosphine oxide**. The ^{31}P NMR chemical shift is particularly sensitive to the electronic environment of the phosphorus atom and is widely used to probe its Lewis basicity.

Table 2: NMR Spectroscopic Data for **Triethylphosphine Oxide**

Nucleus	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Solvent	Reference(s)
^1H	~1.7 (CH ₂)	Multiplet	CDCl ₃	[8][9]	
	~1.1 (CH ₃)	Multiplet	CDCl ₃	[8][9]	
^{13}C	~19 (CH ₂)	$^{1}\text{J}(\text{P,C}) \approx 65-75$	CDCl ₃	[8][10]	
	~6 (CH ₃)	$^{2}\text{J}(\text{P,C}) \approx 4-6$	CDCl ₃	[8][10]	
^{31}P	~40-55	Singlet	Varies with solvent		[3][5]

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

The ^{31}P NMR chemical shift of **triethylphosphine oxide** is highly dependent on the solvent, a phenomenon that forms the basis of the Gutmann-Beckett method for quantifying the Lewis acidity of solvents.[5]

Infrared spectroscopy provides valuable information about the vibrational modes of the functional groups in **triethylphosphine oxide**. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the P=O stretching vibration.

Table 3: Key Infrared Absorption Bands for **Triethylphosphine Oxide**

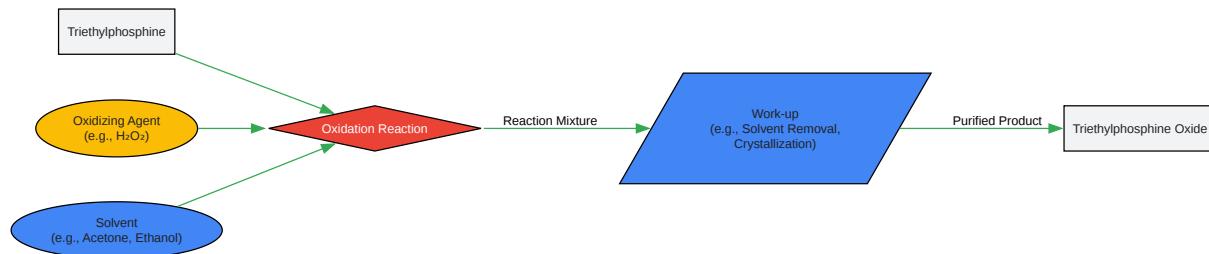
Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Reference(s)
~2970, ~2935, ~2875	C-H stretching	Strong	[11]
~1460, ~1410	C-H bending	Medium	[11]
~1150-1180	P=O stretching	Very Strong	[11]
~780	P-C stretching	Strong	[11]

Note: The exact position of the P=O stretching frequency is sensitive to the molecular environment and can shift upon coordination to a Lewis acid.

Molecular Structure

While a definitive single-crystal X-ray diffraction study for **triethylphosphine oxide** itself is not readily available in the common crystallographic databases, its molecular geometry is well-understood to be tetrahedral around the central phosphorus atom. The structure is analogous to other trialkylphosphine oxides. The phosphorus atom is sp^3 hybridized, forming three single bonds to the ethyl groups and a double bond to the oxygen atom.

Based on computational modeling and data from related structures, the following structural parameters can be expected:


- P=O bond length: Approximately 1.48 - 1.50 Å
- P-C bond length: Approximately 1.80 - 1.82 Å
- O=P-C bond angle: Approximately 112 - 115°
- C-P-C bond angle: Approximately 105 - 108°

The P=O bond is shorter and stronger than a P-O single bond, indicating significant double bond character arising from both σ and π interactions.

Experimental Protocols

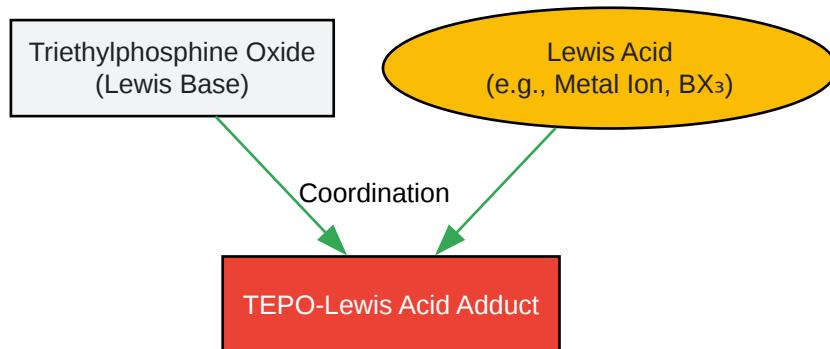
Synthesis of Triethylphosphine Oxide

A common and straightforward method for the synthesis of **triethylphosphine oxide** is the oxidation of triethylphosphine.

[Click to download full resolution via product page](#)

*General workflow for the synthesis of **triethylphosphine oxide**.*

Experimental Protocol: Oxidation of Triethylphosphine with Hydrogen Peroxide[2][12]


- **Dissolution:** Dissolve triethylphosphine in a suitable organic solvent, such as acetone or ethanol, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be performed in a well-ventilated fume hood.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Addition of Oxidant:** Slowly add a 30-35% aqueous solution of hydrogen peroxide dropwise to the stirred solution of triethylphosphine. The addition should be controlled to maintain the reaction temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- **Monitoring:** The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethylphosphine signal and the appearance of the **triethylphosphine oxide** signal.
- **Work-up:**

- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield pure **triethylphosphine oxide** as a white crystalline solid.

Reactivity and Applications

Lewis Basicity and Coordination Chemistry

The oxygen atom of the phosphoryl group in **triethylphosphine oxide** is a strong Lewis base, readily donating its lone pair of electrons to Lewis acids. This property is fundamental to its use in coordination chemistry, where it can act as a ligand for a wide variety of metal ions.^[13] The strength of this interaction can be quantified using the Gutmann-Beckett method, which utilizes the change in the ^{31}P NMR chemical shift of TEPO upon coordination to a Lewis acid.^[5]

[Click to download full resolution via product page](#)

*Coordination of **triethylphosphine oxide** to a Lewis acid.*

Reactivity with Electrophiles and Nucleophiles

- Electrophiles: The oxygen atom of **triethylphosphine oxide** readily reacts with strong electrophiles. For instance, it can be protonated by strong Brønsted acids to form the corresponding phosphonium salt.^[14]
- Nucleophiles: The phosphorus atom in **triethylphosphine oxide** is electrophilic but generally unreactive towards common nucleophiles due to the strong $\text{P}=\text{O}$ bond. However, under forcing conditions or with highly reactive nucleophiles such as Grignard reagents or organolithium compounds, reactions at the phosphorus center can occur.^[9]

Applications in Drug Development and Organic Synthesis

While specific examples of **triethylphosphine oxide** being a core component of an approved drug are not prominent, the phosphine oxide moiety is gaining attention in medicinal chemistry. [15] The incorporation of a phosphine oxide group can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

In organic synthesis, **triethylphosphine oxide** is often a byproduct of reactions utilizing triethylphosphine, such as the Wittig, Staudinger, and Mitsunobu reactions. Its high polarity and crystallinity can sometimes facilitate product purification. Furthermore, phosphine oxides can be used as catalysts or reagents in certain transformations.[16]

Conclusion

Triethylphosphine oxide is a fundamentally important organophosphorus compound with a rich and diverse chemistry. Its well-defined chemical properties and structural features, particularly the strong Lewis basicity of the phosphoryl group, make it a valuable tool in various fields of chemical research. This guide has provided a detailed overview of its core characteristics, offering a valuable resource for researchers and professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triethylphosphine oxide [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triethylphosphine oxide | C6H15OP | CID 79061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]

- 5. New insights into the interaction of triethylphosphine oxide with silica surface: exchange between different surface species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. chemeo.com [chemeo.com]
- 8. rsc.org [rsc.org]
- 9. jeol.com [jeol.com]
- 10. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 14. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by ^{31}P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Catalytic Variants of Phosphine Oxide-Mediated Organic Transformations [ouci.dntb.gov.ua]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triethylphosphine Oxide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581582#triethylphosphine-oxide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com